molecular formula C11H14N2O3 B2718458 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide CAS No. 2411252-96-3

N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2718458
CAS No.: 2411252-96-3
M. Wt: 222.244
InChI Key: MQFIVZMYVKOVRC-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is a compound that features a pyridine ring substituted with a methoxy group and a hydroxyethyl group, connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, with the process being carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The prop-2-enamide moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a different functional group arrangement.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, but lacking the hydroxyethyl and methoxy substituents.

Uniqueness

N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-10(15)13-7-8(14)11-9(16-2)5-4-6-12-11/h3-6,8,14H,1,7H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFIVZMYVKOVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(CNC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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